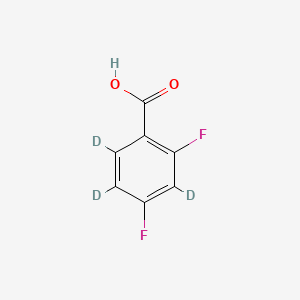

2,4-Difluorobenzoic Acid-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

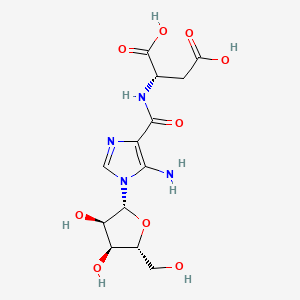

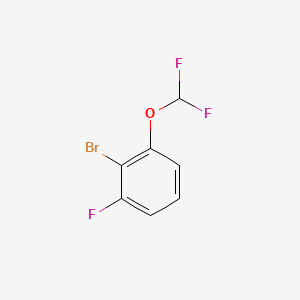

“2,4-Difluorobenzoic Acid-d3” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C7H4F2O2 . The compound is also known by other names such as “Benzoic acid, 2,4-difluoro-”, “MFCD00011670”, and "2,4-dfba" .

Molecular Structure Analysis

The molecular conformation, vibrational, and electronic transition analysis of “2,4-Difluorobenzoic Acid-d3” has been investigated using experimental techniques (FT-IR, FT-Raman and UV) and quantum chemical calculations .

Physical And Chemical Properties Analysis

“2,4-Difluorobenzoic Acid-d3” has a molecular weight of 158.10 g/mol . It has a computed XLogP3 value of 1.9, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 158.01793569 g/mol .

Applications De Recherche Scientifique

Molecular Conformation Analysis

2,4-Difluorobenzoic Acid-d3 is used in molecular conformation studies. Researchers utilize experimental techniques like FT-IR, FT-Raman, and UV along with quantum chemical calculations to investigate the vibrational and electronic transitions of this compound .

Biochemical Research

This compound serves as a biochemical reagent in life science research, potentially as a biological material or organic compound .

Petrochemical Exploration

Fluorinated benzoic acids, including 2,4-Difluorobenzoic Acid-d3, are used as conservative tracers in petrochemical exploration due to their favorable physico-chemical properties .

Geochemical Investigations

These compounds are also employed in geochemical investigations to detect them in complex matrices at low ppb-levels .

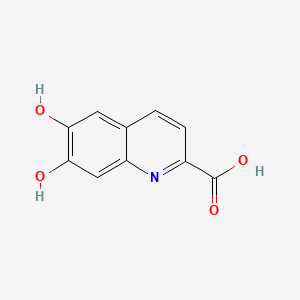

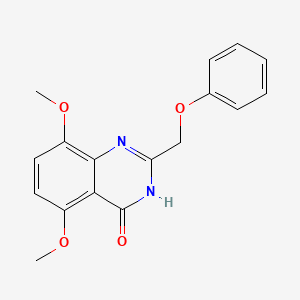

Synthesis of Quinolone-3-Carboxylic Acids Derivatives

2,4-Difluorobenzoic Acid-d3 is involved in the synthesis of quinolone-3-carboxylic acids derivatives through a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .

Thermochemical Data Analysis

The NIST Chemistry WebBook provides thermochemical data for 2,4-Difluorobenzoic Acid-d3 which can be used for various scientific analyses .

Apoptosis Research

It is also used in apoptosis research as it relates to Caspase Bcl-2 and TNF-alpha pathways.

MAPK/ERK Pathway Studies

Mécanisme D'action

Target of Action

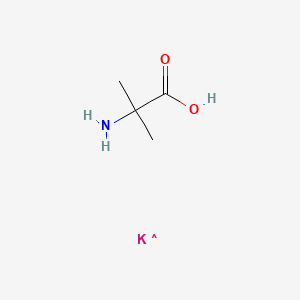

2,4-Difluorobenzoic Acid-d3 is a deuterium-labeled form of 2,4-Difluorobenzoic Acid It’s known that deuterium-labeled compounds are often used as tracers for quantitation during the drug development process .

Mode of Action

It’s known that the incorporation of stable heavy isotopes like deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This can influence how the drug interacts with its targets and the resulting changes.

Biochemical Pathways

The use of deuterium in drug molecules can provide valuable insights into the drug’s metabolic pathways .

Pharmacokinetics

The use of deuterium in drug molecules can influence their pharmacokinetic profiles . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The use of deuterium-labeled compounds can provide valuable insights into the drug’s mechanism of action and its effects at the molecular and cellular levels .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of deuterium-labeled compounds .

Safety and Hazards

“2,4-Difluorobenzoic Acid-d3” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Propriétés

IUPAC Name |

2,3,5-trideuterio-4,6-difluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)/i1D,2D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYBIFYEWYWYAN-CBYSEHNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)F)[2H])F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)

![(5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanenitrile](/img/structure/B569582.png)